An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Phe-Leu-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Phe-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a dipeptide derivative of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical sciences. As a protected dipeptide, it serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. The presence of the N-terminal tert-butoxycarbonyl (Boc) protecting group offers stability during peptide synthesis and allows for controlled, stepwise elongation of peptide chains.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Boc-Phe-Leu-OH, intended to be a valuable resource for researchers and professionals in drug development.
Core Chemical and Physical Properties
Boc-Phe-Leu-OH is a white to off-white powder, and its fundamental properties are summarized in the tables below, providing a quick reference for researchers.[1][2]
Table 1: General and Physical Properties of Boc-Phe-Leu-OH
| Property | Value |
| Synonyms | Boc-L-phenylalanyl leucine |
| CAS Number | 33014-68-5[1][2] |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.46 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥97.5% (HPLC) |
| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) |
| Storage Conditions | Store at 0-8°C |
Table 2: Solubility Profile of Boc-Phe-Leu-OH and Related Compounds
| Compound | Solvent | Solubility |
| Boc-Phe-Leu-OH | Dimethylformamide (DMF) | Soluble (used for optical rotation measurement) |
| Dichloromethane (DCM) | Expected to be soluble | |
| Methanol, Ethanol | Expected to be soluble | |
| Dimethyl sulfoxide (DMSO) | Expected to be soluble | |
| Boc-Leu-Leu-OH | Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
Stability Profile
The stability of Boc-Phe-Leu-OH is a critical factor for its storage and use in synthesis. The Boc protecting group is known to be labile under acidic conditions. While specific stability studies on Boc-Phe-Leu-OH are not extensively published, a forced degradation study on the related compound Boc-Phe-Phe-OH provides a framework for assessing its stability.
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Cleavage of the Boc protecting group |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Hydrolysis of the peptide bond |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | Oxidation of amino acid residues |
| Thermal Degradation | Solid state, 80°C, 72 hours | Thermal decomposition |
| Photostability | 1.2 million lux hours and 200 watt-hours/m² | Photodegradation |
Experimental Protocols
Synthesis of Boc-Phe-Leu-OH (Solution-Phase)
This protocol describes a general method for the solution-phase synthesis of Boc-Phe-Leu-OH, adapted from standard peptide coupling procedures.
Materials:
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Boc-L-phenylalanine (Boc-Phe-OH)
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L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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5% Sodium bicarbonate (NaHCO₃) solution
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1 M Hydrochloric acid (HCl) or 10% Potassium bisulfate (KHSO₄)
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Lithium hydroxide (LiOH)
-
Methanol (MeOH)
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Water
Procedure:
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Preparation of H-Leu-OMe: Dissolve H-Leu-OMe·HCl in DCM and cool to 0°C. Add one equivalent of DIPEA or TEA and stir for 15-20 minutes to obtain the free base.
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Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C. Add DCC (1.1 equivalents) and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
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Coupling Reaction: Add the solution of H-Leu-OMe to the activated Boc-Phe-OH mixture. Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification of Boc-Phe-Leu-OMe: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe. Purify the crude product by silica gel column chromatography.
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Saponification to Boc-Phe-Leu-OH: Dissolve the purified Boc-Phe-Leu-OMe in a mixture of methanol and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
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Final Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Boc-Phe-Leu-OH.
Caption: Workflow for the solution-phase synthesis of Boc-Phe-Leu-OH.
Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe-Leu-OH
Boc-Phe-Leu-OH can be incorporated as a dipeptide unit in solid-phase peptide synthesis. The following is a general workflow for Boc-based SPPS.
Materials:
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Appropriate resin (e.g., Merrifield or PAM resin)
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Boc-protected amino acids
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Boc-Phe-Leu-OH
-
Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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N,N-Diisopropylethylamine (DIPEA)
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Coupling agents (e.g., HBTU, DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
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Deprotection: Remove the Boc group with a solution of TFA in DCM.
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Neutralization: Neutralize the resin with a solution of DIPEA in DMF.
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Coupling of Boc-Phe-Leu-OH: Dissolve Boc-Phe-Leu-OH and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIPEA and add the solution to the resin. Agitate until the coupling is complete (monitored by Kaiser test).
-
Repeat Deprotection and Coupling: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.
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Cleavage: Cleave the final peptide from the resin using a strong acid cocktail (e.g., HF or TFMSA).
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Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for incorporating Boc-Phe-Leu-OH in Boc-SPPS.
Biological Activity and Signaling Pathways
While Boc-Phe-Leu-OH itself is a synthetic intermediate, peptides containing the Phe-Leu motif have demonstrated biological activity. This dipeptide sequence can be a crucial determinant for the interaction of a larger peptide with its biological target.
Enzyme Inhibition
Peptides incorporating the Phe-Leu sequence have been identified as inhibitors of key enzymes involved in physiological regulation.
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Dipeptidyl Peptidase IV (DPP-IV) Inhibition: The dipeptide Phe-Leu has been shown to inhibit DPP-IV, an enzyme that inactivates incretin hormones, which are important for glucose regulation. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Peptides containing Phe-Leu at the C-terminus can act as ACE inhibitors. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are widely used as antihypertensive drugs.
Caption: Inhibition of ACE by Phe-Leu containing peptides in the Renin-Angiotensin System.
Receptor Binding
The Phe-Leu motif can also be important for the binding of peptides to their receptors. The hydrophobic nature of both phenylalanine and leucine can contribute to the binding affinity and specificity of a peptide ligand for its receptor, often through hydrophobic interactions within the receptor's binding pocket.
Experimental Protocol: Enzyme Inhibition Assay
The following is a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted to study the inhibitory effect of peptides derived from Boc-Phe-Leu-OH on enzymes like DPP-IV or ACE.
Materials:
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Purified enzyme (e.g., DPP-IV or ACE)
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Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)
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Test peptide (synthesized using Boc-Phe-Leu-OH)
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Assay buffer
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96-well microplate
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Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test peptide in the assay buffer.
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Assay Setup: In a 96-well plate, add the assay buffer, the test peptide at various concentrations, and the enzyme. Include control wells with no inhibitor and wells with a known inhibitor.
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Pre-incubation: Pre-incubate the enzyme with the test peptide for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
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Measurement: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the progress of the reaction.
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Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion
Boc-Phe-Leu-OH is a valuable and versatile dipeptide building block in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established synthetic methodologies, make it an essential tool for the construction of complex peptides with therapeutic potential. The presence of the Phe-Leu motif in these peptides can confer important biological activities, including the inhibition of key enzymes such as DPP-IV and ACE. This technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize Boc-Phe-Leu-OH in their scientific endeavors.
